1-Bromo-3-chloro-2-nitrobenzene chemical properties
1-Bromo-3-chloro-2-nitrobenzene chemical properties
An In-depth Technical Guide to 1-Bromo-3-chloro-2-nitrobenzene: Properties, Synthesis, and Applications
Introduction
1-Bromo-3-chloro-2-nitrobenzene is a polysubstituted aromatic compound of significant interest to the fields of organic synthesis and medicinal chemistry. Its unique arrangement of electron-withdrawing groups and halogens on a benzene scaffold makes it a versatile intermediate for constructing complex molecular architectures. The strategic placement of the nitro group ortho to the bromine and meta to the chlorine atom profoundly influences the molecule's reactivity, rendering the aryl system electron-deficient and primed for specific chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers in drug development.
Physicochemical and Spectroscopic Properties
The fundamental physical and chemical characteristics of 1-Bromo-3-chloro-2-nitrobenzene are crucial for its handling, reaction setup, and purification. These properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 1-bromo-3-chloro-2-nitrobenzene | [1] |
| CAS Number | 3970-37-4 (for 1-Bromo-2-chloro-3-nitrobenzene) | [1] |
| Molecular Formula | C₆H₃BrClNO₂ | [2] |
| Molecular Weight | 236.45 g/mol | [1][2] |
| Appearance | Pale Yellow Solid | [3][4] |
| Melting Point | 57-60°C | [3][5] |
| Boiling Point | 290.4 ± 20.0 °C (Predicted) | [3][5] |
| Density | 1.827 ± 0.06 g/cm³ (Predicted) | [3][5] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3][5] |
Spectroscopic Data for Structural Elucidation:
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¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is a key tool for confirming the substitution pattern. Characteristic chemical shifts are observed at δ 7.84 (d, 1H), 7.71 (d, 1H), and 7.27 (dd, 1H).[5][6]
-
Mass Spectrometry: The mass spectrum shows a characteristic isotopic pattern for the molecular ion (M+) due to the presence of bromine and chlorine isotopes, with major peaks observed at m/z 235, 237, and 239.[5][6]
Synthesis of 1-Bromo-3-chloro-2-nitrobenzene
A reliable method for the preparation of this compound is the Hunsdiecker reaction, starting from 2-chloro-3-nitrobenzoic acid. This reaction facilitates a decarboxylative bromination.[5][6] The choice of this precursor is strategic, as the carboxylic acid and nitro group direct the halogenation to the desired positions during the synthesis of the starting material itself.
Experimental Protocol: Synthesis via Hunsdiecker Reaction[5][6]
Objective: To synthesize 1-bromo-2-chloro-3-nitrobenzene from 2-chloro-3-nitrobenzoic acid.
Materials:
-
2-chloro-3-nitrobenzoic acid
-
Red mercuric oxide (HgO)
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diatomaceous earth
Procedure:
-
Under a nitrogen atmosphere, dissolve 2-chloro-3-nitrobenzoic acid (15 g, 74.4 mmol) in 350 mL of carbon tetrachloride.
-
Add red mercuric oxide (24.3 g, 111.62 mmol) to the solution.
-
Heat the mixture to reflux (approximately 87°C) with exposure to light.
-
Slowly add bromine (5.75 mL, 111.6 mmol) dropwise to the refluxing mixture.
-
After the addition is complete, continue refluxing for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Stir for 10 minutes.
-
Filter the mixture through a pad of diatomaceous earth. Wash the filter cake with dichloromethane.
-
Separate the organic layer from the biphasic filtrate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product. The expected yield is approximately 11.55 g (67%).
Caption: Workflow for the synthesis of 1-Bromo-3-chloro-2-nitrobenzene.
Chemical Reactivity and Mechanistic Insights
The reactivity of the benzene ring is dominated by the strong electron-withdrawing nature of the nitro group, supplemented by the inductive effects of the bromine and chlorine atoms.[7] This electronic profile makes the ring highly deactivated towards electrophilic aromatic substitution.[7] Conversely, this same feature activates the ring for nucleophilic aromatic substitution (SNAr), which is the most synthetically valuable reaction for this class of compounds.[8]
Nucleophilic Aromatic Substitution (SNAr)
The presence of a nitro group ortho to a halogen leaving group (in this case, bromine) provides a powerful driving force for the SNAr reaction.[9] The reaction proceeds via a two-step addition-elimination mechanism.
-
Addition Step: A nucleophile attacks the carbon atom bearing the leaving group (C1, attached to bromine), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8]
-
Stabilization: The negative charge of the Meisenheimer complex is delocalized across the ring and, crucially, onto the oxygen atoms of the ortho-nitro group. This stabilization is the key reason why electron-withdrawing groups in the ortho and para positions are so effective at activating the ring for this reaction.[9]
-
Elimination Step: The aromaticity is restored by the elimination of the leaving group (bromide ion), resulting in the net substitution product.[10]
Caption: The Addition-Elimination mechanism of Nucleophilic Aromatic Substitution.
Applications in Drug Development and Organic Synthesis
1-Bromo-3-chloro-2-nitrobenzene is not merely a laboratory curiosity; it is a key building block for high-value molecules, particularly in the pharmaceutical industry. Its utility stems from its capacity to undergo selective transformations, allowing for the introduction of diverse functionalities.
-
Synthesis of Bromodomain Inhibitors: The compound is explicitly cited as a reagent in the synthesis of the benzodiazepinone bromodomain inhibitor CPI-637, which has potential applications in cancer therapy.[3][4][6] Bromodomain inhibitors are a promising class of epigenetic drugs that target proteins involved in gene regulation.
-
Precursor to Heterocyclic Compounds: The reactive nature of the C-Br bond via SNAr, coupled with the potential to reduce the nitro group to an amine, opens pathways to a wide array of nitrogen-containing heterocyclic structures.[11] This subsequent amine can be used in cyclization reactions to form quinolines, benzodiazepines, and other scaffolds prevalent in drug molecules.
-
Intermediate for Substituted Anilines: The nitro group can be readily reduced to an aniline (3-bromo-2-chloroaniline), which is itself a valuable intermediate.[3][4] This transformation unlocks a different set of synthetic possibilities, including diazotization reactions and amide bond formations.
Caption: Synthetic utility of 1-Bromo-3-chloro-2-nitrobenzene in drug discovery.
Safety and Handling
As with any reactive chemical intermediate, proper handling of 1-Bromo-3-chloro-2-nitrobenzene is paramount. The compound is classified as hazardous, and all work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
GHS Hazard Classification[1]
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Precautionary Measures[12]
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
-
Response:
-
P301+P317: IF SWALLOWED: Get medical help.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Conclusion
1-Bromo-3-chloro-2-nitrobenzene is a strategically designed chemical intermediate whose value lies in the predictable and potent reactivity conferred by its substituents. The electron-deficient nature of the aromatic ring, primarily driven by the ortho-nitro group, facilitates highly efficient nucleophilic aromatic substitution reactions, making it an ideal starting point for the synthesis of complex pharmaceutical agents like the bromodomain inhibitor CPI-637. A thorough understanding of its properties, synthetic routes, and reaction mechanisms allows researchers to leverage this powerful building block in the rational design and development of novel therapeutics.
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